molecular formula C12H15N5O3 B14117573 2-amino-9-[(3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one

2-amino-9-[(3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one

Cat. No.: B14117573
M. Wt: 277.28 g/mol
InChI Key: QDGZDCVAUDNJFG-PPSBICQBSA-N
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Description

2-amino-9-[(3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one is a complex organic compound with significant importance in various scientific fields. This compound is known for its unique structure, which includes a purine base attached to a cyclopentyl ring with multiple functional groups. Its molecular formula is C10H13N5O4, and it has a molecular weight of 267.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-9-[(3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one involves several steps. One common method includes the reaction of a purine derivative with a cyclopentyl precursor under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process often involves continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-amino-9-[(3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-amino-9-[(3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-9-[(3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-amino-9-[(3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one lies in its specific arrangement of functional groups and the resulting chemical properties. This distinct structure allows it to participate in unique chemical reactions and interact with biological targets in ways that similar compounds may not .

Properties

Molecular Formula

C12H15N5O3

Molecular Weight

277.28 g/mol

IUPAC Name

2-amino-9-[(3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one

InChI

InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7?,8-/m0/s1

InChI Key

QDGZDCVAUDNJFG-PPSBICQBSA-N

Isomeric SMILES

C=C1[C@@H]([C@H](CC1N2C=NC3=C2N=C(NC3=O)N)O)CO

Canonical SMILES

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N

Origin of Product

United States

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